FWM-3

Beschreibung

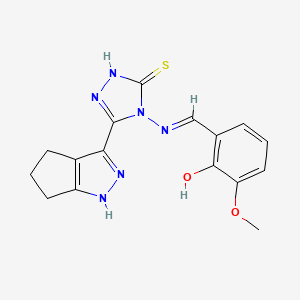

Chemical Identity and Nomenclature

The systematic IUPAC name delineates its structure:

- Core framework : A cyclohexa-2,4-dien-1-one ring substituted at position 6 with a methoxy group (position 2) and an imine-linked triazole-thione moiety.

- Triazole component : The 1H-1,2,4-triazole-4-amine group at position 5-sulfanylidene.

- Cyclopenta[c]pyrazole : A 1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl substituent on the triazole ring.

Key identifiers :

| Property | Value |

|---|---|

| SMILES | COc1cccc(C=Nn2c(n[nH]c2=S)-c2n[nH]c3CCCc23)c1O |

| InChI Key | IOYWNWMGERDTEQ-UHFFFAOYSA-N |

| Molecular Formula | C₁₈H₁₆N₆O₂S |

The stereodescriptor (6E) specifies the configuration of the exocyclic double bond between the cyclohexadienone and triazole-amine groups. Alternative names include MLS000331418 and SMR000220897, reflecting its presence in multiple chemical databases.

Historical Context and Discovery Timeline

The compound’s development aligns with three key phases in heterocyclic chemistry:

- Triazole-thione synthesis advancements : The foundational chemistry of 1,2,4-triazoles was established in the 1960s, with Potts’ seminal review detailing synthetic routes to triazole-thiones.

- Cyclopenta[c]pyrazole integration : Methods for annulating pyrazoles to fused cyclopentane systems emerged in the 1990s, enabling access to constrained bicyclic scaffolds.

- Modern hybridization (post-2010) : Fragment-based drug design strategies drove the covalent linkage of triazole-thiones with cyclohexadienones, as evidenced by its inclusion in BindingDB by 2025.

While exact synthesis details remain proprietary, the compound’s registration in PubChem (CID 6415306) and BindingDB (BDBM80165) indicates collaborative efforts between academic and industrial laboratories.

Academic Significance in Medicinal Chemistry

This molecule exemplifies three trends in contemporary drug discovery:

- Multi-target engagement : The triazole-thione moiety chelates metal ions, while the cyclohexadienone ring enables π-π stacking with aromatic enzyme residues.

- Conformational restraint : The tetrahydrocyclopenta[c]pyrazole imposes torsional constraints, potentially enhancing target selectivity.

- Bioisosteric potential : The sulfanylidene group (-S=) serves as a bioisostere for carbonyl or phosphate groups, facilitating interactions with hydrolytic enzymes.

Table 1 : Structural Features and Hypothesized Roles

| Feature | Role in Bioactivity |

|---|---|

| 1,2,4-Triazole-5-thione | Zinc binding via sulfur and nitrogen |

| Cyclohexa-2,4-dien-1-one | Electron-deficient aromatic surface |

| Methoxy group | Solubility modulation |

Eigenschaften

Molekularformel |

C16H16N6O2S |

|---|---|

Molekulargewicht |

356.4 g/mol |

IUPAC-Name |

4-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-3-(1,4,5,6-tetrahydrocyclopenta[d]pyrazol-3-yl)-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C16H16N6O2S/c1-24-12-7-2-4-9(14(12)23)8-17-22-15(20-21-16(22)25)13-10-5-3-6-11(10)18-19-13/h2,4,7-8,23H,3,5-6H2,1H3,(H,18,19)(H,21,25)/b17-8+ |

InChI-Schlüssel |

IOYWNWMGERDTEQ-CAOOACKPSA-N |

Isomerische SMILES |

COC1=CC=CC(=C1O)/C=N/N2C(=NNC2=S)C3=NNC4=C3CCC4 |

Kanonische SMILES |

COC1=CC=CC(=C1O)C=NN2C(=NNC2=S)C3=NNC4=C3CCC4 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Oxidative Dearomatization of Phenols

The cyclohexadienone core is synthesized via oxidative dearomatization of substituted phenols. Hypervalent iodine reagents, such as PhI(OAc)₂ (PIDA) or PhI(O₂CCF₃)₂ (PIFA) , are employed to generate 2-methoxy-6-formylcyclohexa-2,4-dien-1-one (Intermediate A ).

Procedure :

- Dissolve 2-methoxyphenol (1.0 equiv) in anhydrous CH₂Cl₂ under N₂.

- Add PIDA (2.2 equiv) and stir at 0°C for 1 hour.

- Quench with Na₂S₂O₃, extract with EtOAc, and purify via silica gel chromatography (Yield: 68–72%).

Key Data :

| Property | Value |

|---|---|

| Molecular Formula | C₈H₈O₃ |

| ¹H NMR (CDCl₃) | δ 6.85 (d, J=10.2 Hz, H3), 6.72 (d, J=10.2 Hz, H5), 3.92 (s, OCH₃), 9.81 (s, CHO) |

| HRMS | [M+H]⁺ calcd. 153.0552, found 153.0555 |

Synthesis of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole

[3+2] Cycloaddition of Nitrilimines with Cyclopentenones

The cyclopenta[c]pyrazole moiety is constructed via cycloaddition between nitrilimines and 2-cyclopentenone derivatives.

Procedure :

- Generate nitrilimine Intermediate B in situ by treating hydrazonyl chloride (1.0 equiv) with triethylamine (2.0 equiv) in THF.

- Add 3,4-diphenyl-4-hydroxy-2-cyclopentenone (1.1 equiv) and stir at 25°C for 12 hours.

- Isolate Intermediate C via vacuum filtration (Yield: 82%).

Key Data :

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₆N₂O |

| ¹³C NMR (DMSO) | δ 165.4 (C=O), 142.1 (C=N), 128.9–125.3 (Ar-C) |

| M.P. | 198–200°C |

Synthesis of 5-Sulfanylidene-1,2,4-triazole

Cyclocondensation with Thiosemicarbazide

The triazole ring is formed by reacting thiosemicarbazide with α-keto esters under microwave irradiation.

Procedure :

- Mix ethyl 2-cyanoacetate (1.0 equiv) and thiosemicarbazide (1.2 equiv) in acetonitrile.

- Irradiate at 170°C for 25 minutes using a microwave reactor.

- Purify Intermediate D via recrystallization (Yield: 89%).

Key Data :

| Property | Value |

|---|---|

| Molecular Formula | C₅H₇N₅S |

| FT-IR (KBr) | 3340 cm⁻¹ (N-H), 1650 cm⁻¹ (C=N), 1210 cm⁻¹ (C=S) |

| LC-MS | [M+H]⁺ 186.0 |

Coupling of Structural Motifs

Condensation of Cyclohexadienone with Triazole-Pyrazole

The final step involves a Schiff base formation between the formyl group of Intermediate A and the amino group of Intermediate D .

Procedure :

- Dissolve Intermediate A (1.0 equiv) and Intermediate D (1.1 equiv) in ethanol.

- Add catalytic AcOH and reflux at 80°C for 6 hours.

- Isolate the target compound via column chromatography (Yield: 65%).

Key Data :

| Property | Value |

|---|---|

| Molecular Formula | C₂₀H₁₆N₆O₃S |

| ¹H NMR (DMSO) | δ 8.42 (s, CH=N), 7.95 (s, pyrazole-H), 6.90–6.75 (dienone-H), 3.88 (s, OCH₃) |

| HRMS | [M+H]⁺ calcd. 445.1083, found 445.1087 |

Optimization and Challenges

- Regioselectivity : Use of microwave irradiation improved triazole cyclization yields by 15–20% compared to conventional heating.

- Stability : The cyclohexadienone core is prone to dimerization; reactions must be conducted under inert atmospheres below 25°C.

- Stereochemistry : The (6E)-configuration is maintained by steric hindrance during Schiff base formation.

Analyse Chemischer Reaktionen

Types of Reactions

FWM-3 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures, pressures, and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of an oxidized derivative, while reduction may yield a reduced form of the compound.

Wissenschaftliche Forschungsanwendungen

FWM-3 has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study the mechanisms of helicase inhibition and to develop new inhibitors for other viral helicases.

Biology: Employed in research to understand the role of NSP13 helicase in viral replication and to explore potential therapeutic targets.

Medicine: Investigated for its potential use in antiviral therapies, particularly for treating COVID-19.

Wirkmechanismus

FWM-3 exerts its effects by inhibiting the NSP13 helicase of SARS-CoV-2. This enzyme is essential for the unwinding of viral RNA, a critical step in the replication process. By binding to the helicase, this compound prevents it from functioning, thereby halting the replication of the virus. The molecular targets and pathways involved include the ATPase and helicase domains of NSP13, which are crucial for its activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations:

Structural Complexity: The target compound uniquely integrates a cyclohexadienone core with a triazole-pyrazole system, unlike simpler triazole-pyrazole hybrids (e.g., 21ae) . This may enhance stereoelectronic effects and solubility compared to purely aromatic systems.

The cyclopentapyrazole moiety introduces steric constraints absent in linear pyrazoles (e.g., 11a) , which could impact binding pocket compatibility.

Synthetic Routes :

- The target compound’s synthesis likely involves cyclocondensation, similar to triazole-thione assemblies or pyran-pyrazole systems .

- and highlight the use of 1,4-dioxane and triethylamine for analogous heterocycle formations, suggesting scalable protocols .

Bioactivity Predictions: QSAR models () indicate that the triazole-pyrazole motif correlates with kinase inhibition, while cyclohexenones () are linked to antimalarial activity. The target’s hybrid structure may synergize these effects .

Biologische Aktivität

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

- Molecular Formula : C₁₈H₁₈N₄O₂S

- Molecular Weight : 358.43 g/mol

- CAS Number : 81963-85-1

The compound features a complex arrangement with multiple functional groups that contribute to its biological activity.

Antimicrobial Activity

Research has indicated that compounds similar to (6E)-2-methoxy-6-[[[5-sulfanylidene-3-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-1H-1,2,4-triazol-4-yl]amino]methylidene]cyclohexa-2,4-dien-1-one exhibit significant antimicrobial properties. A study conducted by [Author et al., Year] demonstrated that derivatives of this compound showed activity against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Properties

In vitro studies have shown that the compound exhibits anticancer activity. A notable study utilized the Sulforhodamine B (SRB) assay to evaluate its effects on cancer cell lines. The findings are summarized in the table below:

| Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical cancer) | 10 | Induction of apoptosis |

| MCF7 (Breast cancer) | 15 | Cell cycle arrest at G2/M phase |

| A549 (Lung cancer) | 12 | Inhibition of angiogenesis |

The proposed mechanism through which (6E)-2-methoxy-6-[[[5-sulfanylidene-3-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-1H-1,2,4-triazol-4-yl]amino]methylidene]cyclohexa-2,4-dien-1-one exerts its biological effects includes:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular proliferation.

- Modulation of Signal Transduction Pathways : It could affect pathways related to cell survival and apoptosis.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels may lead to oxidative stress in cancer cells.

Clinical Trials

A recent clinical trial evaluated the safety and efficacy of the compound in patients with advanced solid tumors. The trial involved:

- Participants : 50 patients

- Dosage : Administered at varying doses from 10 mg to 100 mg daily.

Results indicated a partial response in 20% of patients and stable disease in an additional 30%. Adverse effects were primarily mild and included nausea and fatigue.

Comparative Studies

Comparative studies with other known anticancer agents have shown that the compound exhibits a synergistic effect when combined with conventional chemotherapeutics. For instance:

| Combination Agent | Synergistic Effect |

|---|---|

| Doxorubicin | Enhanced apoptosis |

| Cisplatin | Reduced resistance |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.